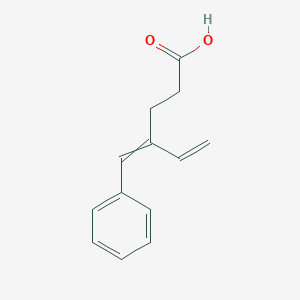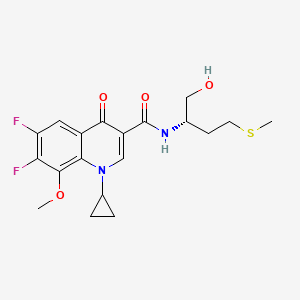![molecular formula C12H18O2Si B12621721 {[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane CAS No. 921610-50-6](/img/structure/B12621721.png)
{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane is an organosilicon compound characterized by the presence of a methoxyphenyl group attached to an ethenyl group, which is further bonded to a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane typically involves the reaction of 3-methoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination. The reaction conditions are optimized to achieve high conversion rates and selectivity.
化学反応の分析
Types of Reactions
Oxidation: {[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane can undergo oxidation reactions to form corresponding silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: This compound can be reduced to form silanes with different substituents. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with halides or other nucleophiles. For example, treatment with bromine can lead to the formation of bromosilanes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature, inert atmosphere.
Reduction: Lithium aluminum hydride, anhydrous conditions, low temperature.
Substitution: Bromine, halides, nucleophiles, room temperature to moderate heating.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Various silanes.
Substitution: Bromosilanes, other substituted silanes.
科学的研究の応用
Chemistry
In organic synthesis, {[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane is used as a precursor for the preparation of more complex organosilicon compounds. It serves as a versatile building block in the synthesis of polymers and advanced materials.
Biology
While direct biological applications are limited, derivatives of this compound may be explored for their potential use in drug delivery systems due to their ability to form stable, biocompatible structures.
Medicine
Research into the medicinal applications of organosilicon compounds is ongoing. This compound derivatives may be investigated for their potential as therapeutic agents or diagnostic tools.
Industry
In the industrial sector, this compound is used in the production of specialty coatings, adhesives, and sealants. Its unique properties contribute to the development of materials with enhanced durability and performance.
作用機序
The mechanism of action of {[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane involves its ability to undergo various chemical transformations, which can be harnessed for specific applications. The molecular targets and pathways depend on the specific reactions and conditions employed. For example, in oxidation reactions, the compound interacts with oxidizing agents to form silanols or siloxanes, which can further participate in cross-linking or polymerization processes.
類似化合物との比較
Similar Compounds
- Triisopropyl (2-trimethylsilylethynyl)silane
- tert-Butyldimethyl (prop-2-yn-1-yloxy)silane
Uniqueness
{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organosilicon compounds. Compared to similar compounds, it offers a different reactivity profile, enabling the development of novel materials and applications.
特性
CAS番号 |
921610-50-6 |
|---|---|
分子式 |
C12H18O2Si |
分子量 |
222.35 g/mol |
IUPAC名 |
2-(3-methoxyphenyl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C12H18O2Si/c1-13-12-7-5-6-11(10-12)8-9-14-15(2,3)4/h5-10H,1-4H3 |
InChIキー |
YPLJDTDEILYGLA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C=CO[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B12621639.png)
![2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12621640.png)

![3-(5-bromo-2-methoxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621650.png)
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazol-4-yl]phenol](/img/structure/B12621651.png)
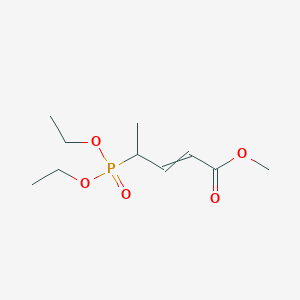
![3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621678.png)
![Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-](/img/structure/B12621696.png)
![5-Chloro-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12621703.png)
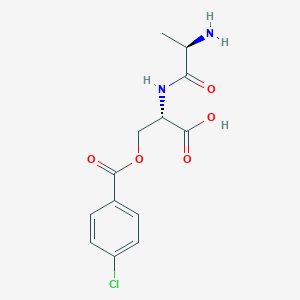
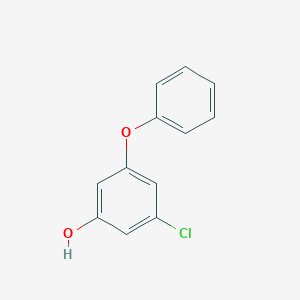
![4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside](/img/structure/B12621718.png)
